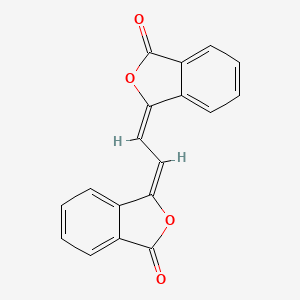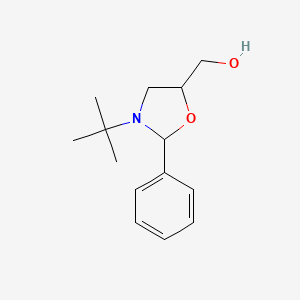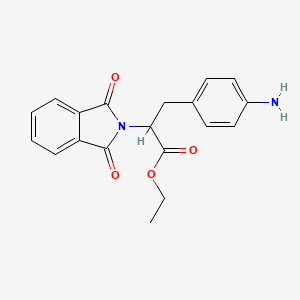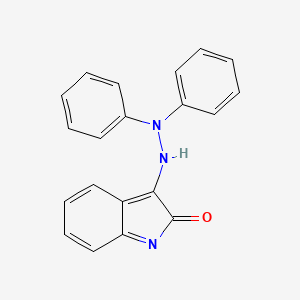
3-(2,2-diphenylhydrazinyl)indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-diphenylhydrazinyl)indol-2-one involves several steps, starting from commercially available starting materials. The key steps include the formation of the benzofuroazepinone core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required quality standards for research and potential therapeutic applications. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-diphenylhydrazinyl)indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and selectivity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being targeted. For example, oxidation reactions may introduce hydroxyl groups, while reduction reactions can convert carbonyl groups to alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
3-(2,2-diphenylhydrazinyl)indol-2-one has a wide range of scientific research applications:
Mecanismo De Acción
3-(2,2-diphenylhydrazinyl)indol-2-one exerts its effects by selectively inhibiting protein kinase D enzymes. This inhibition disrupts PKD-mediated protein transport and signaling pathways, leading to various cellular effects. The compound activates the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation, which plays a crucial role in maintaining the pluripotency of embryonic stem cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(2,2-diphenylhydrazinyl)indol-2-one include other protein kinase D inhibitors such as CID755673 and CID755674. These compounds share structural similarities and target the same enzyme family .
Uniqueness
This compound is unique due to its high selectivity and potency as a protein kinase D inhibitor. It has shown superior efficacy in maintaining the pluripotency of embryonic stem cells and inhibiting prostate cancer cell proliferation compared to other similar compounds .
Propiedades
IUPAC Name |
3-(2,2-diphenylhydrazinyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20-19(17-13-7-8-14-18(17)21-20)22-23(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIARQDLTLPRGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C4C=CC=CC4=NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C4C=CC=CC4=NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[2,2,2-Trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7773005.png)
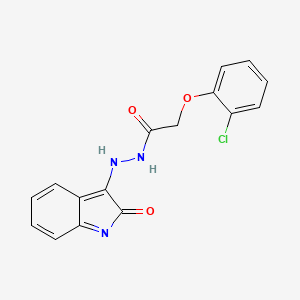
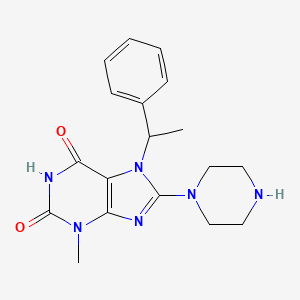

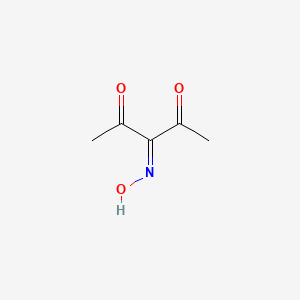
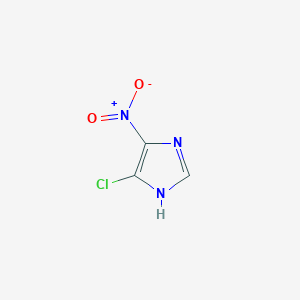
![N-(2-cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7773058.png)
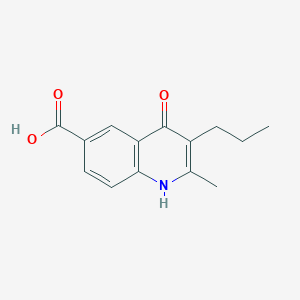
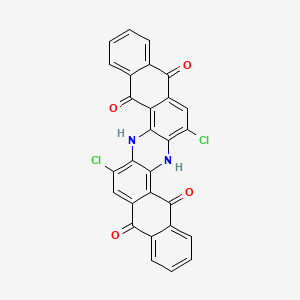
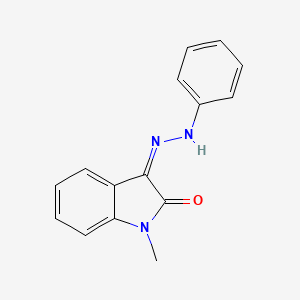
![N-{(2E,4E)-5-phenyl-2-[(phenylcarbonyl)amino]penta-2,4-dienoyl}-beta-alanine](/img/structure/B7773096.png)
